molecular formula C23H15BrClNO2 B12579168 4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one CAS No. 501421-82-5

4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one

Cat. No.: B12579168
CAS No.: 501421-82-5
M. Wt: 452.7 g/mol
InChI Key: HOBHZKNTZMLGCV-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine substituents on the phenyl and benzoyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or sulfuryl chloride.

    Coupling Reactions: The final step involves coupling the substituted phenyl and benzoyl groups to the quinoline core using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: 4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2-carboxylic acid.

    Reduction: 4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include inhibition or activation of key signaling cascades.

Comparison with Similar Compounds

  • 4-(3-Bromophenyl)-6-(4-fluorobenzoyl)-1-methylquinolin-2(1H)-one
  • 4-(3-Chlorophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one
  • 4-(3-Bromophenyl)-6-(4-methylbenzoyl)-1-methylquinolin-2(1H)-one

Comparison:

    Substituent Effects: The presence of different halogen substituents (e.g., fluorine, chlorine) can significantly alter the compound’s reactivity, biological activity, and physical properties.

    Unique Features: 4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one is unique due to the specific combination of bromine and chlorine substituents, which can enhance its chemical stability and biological activity compared to other similar compounds.

Properties

CAS No.

501421-82-5

Molecular Formula

C23H15BrClNO2

Molecular Weight

452.7 g/mol

IUPAC Name

4-(3-bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2-one

InChI

InChI=1S/C23H15BrClNO2/c1-26-21-10-7-16(23(28)14-5-8-18(25)9-6-14)12-20(21)19(13-22(26)27)15-3-2-4-17(24)11-15/h2-13H,1H3

InChI Key

HOBHZKNTZMLGCV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=CC1=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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